molecular formula C19H16F3NO2 B11772196 Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B11772196
M. Wt: 347.3 g/mol
InChI Key: WZOGZJVHEQMWSK-UHFFFAOYSA-N
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Description

Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that features a benzyl group, a trifluoromethyl-substituted phenyl ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Benzylation: The final step involves the benzylation of the pyrrole ring, which can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole positions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylic acid.

    Reduction: Formation of benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antiviral activities.

    Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
  • Benzyl 2-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
  • Benzyl 2-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.

Properties

Molecular Formula

C19H16F3NO2

Molecular Weight

347.3 g/mol

IUPAC Name

benzyl 2-[4-(trifluoromethyl)phenyl]-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C19H16F3NO2/c20-19(21,22)16-10-8-15(9-11-16)17-7-4-12-23(17)18(24)25-13-14-5-2-1-3-6-14/h1-11,17H,12-13H2

InChI Key

WZOGZJVHEQMWSK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(N1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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